1-(2-Nitrophenyl)ethyl undec-10-enoate
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Overview
Description
1-(2-Nitrophenyl)ethyl undec-10-enoate is an organic compound that combines the structural features of a nitrophenyl group and an undecenoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2-Nitrophenyl)ethyl undec-10-enoate can be synthesized through a multi-step process. One common method involves the esterification of undec-10-enoic acid with 1-(2-nitrophenyl)ethanol. The reaction typically requires a catalyst such as sulfuric acid or p-toluenesulfonic acid and is carried out under reflux conditions to drive the reaction to completion .
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of recyclable catalysts and solvent recovery systems can also be implemented to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions: 1-(2-Nitrophenyl)ethyl undec-10-enoate undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The ester group can undergo nucleophilic substitution reactions, where the ester is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride.
Substitution: Sodium hydroxide or other strong bases for ester hydrolysis.
Major Products Formed:
Oxidation: Nitro derivatives.
Reduction: Amin
Properties
CAS No. |
404353-09-9 |
---|---|
Molecular Formula |
C19H27NO4 |
Molecular Weight |
333.4 g/mol |
IUPAC Name |
1-(2-nitrophenyl)ethyl undec-10-enoate |
InChI |
InChI=1S/C19H27NO4/c1-3-4-5-6-7-8-9-10-15-19(21)24-16(2)17-13-11-12-14-18(17)20(22)23/h3,11-14,16H,1,4-10,15H2,2H3 |
InChI Key |
JPVITEUJSHIUIW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=C1[N+](=O)[O-])OC(=O)CCCCCCCCC=C |
Origin of Product |
United States |
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